N-(4-Trifluoromethylbenzyl)cinchoninium bromide

Description

IUPAC Nomenclature and Systematic Identification

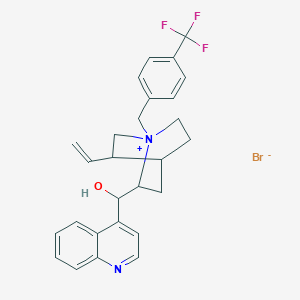

N-(4-Trifluoromethylbenzyl)cinchoninium bromide is systematically identified as (S)-[(2R,4S,5R)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;bromide . Its molecular formula is C₂₇H₂₈BrF₃N₂O , with a molecular weight of 533.43 g/mol . The compound consists of a quinuclidine core substituted with a trifluoromethylbenzyl group and a quinoline-4-ylmethanol moiety.

Key identifiers:

| Property | Value | Source |

|---|---|---|

| CAS Number | 95088-20-3 | |

| SMILES | [Not explicitly provided] | |

| InChIKey | [Not explicitly provided] | |

| PubChem CID | 11421253 |

Stereochemical Configuration and Chiral Centers

The molecule contains four defined stereocenters (Figure 1):

- C2 (2R): Central carbon of the bicyclo[2.2.2]octan system.

- C4 (4S): Adjacent to the quinuclidine nitrogen.

- C5 (5R): Bearing the ethenyl (vinyl) group.

- C9 (S): Hydroxyl-bearing carbon in the quinoline moiety.

The trifluoromethylbenzyl substituent is attached to the quinuclidine nitrogen via a benzyl linkage, introducing steric bulk and electronic effects. The (S)-configuration at C9 ensures a specific spatial arrangement critical for chiral recognition.

Stereocenter Summary:

| Position | Configuration | Functional Group | Role in Structure |

|---|---|---|---|

| C2 | R | Quinuclidine core | Core stability |

| C4 | S | Quinuclidine core | Substituent positioning |

| C5 | R | Ethenyl (vinyl) group | Steric hindrance |

| C9 | S | Quinoline-4-ylmethanol | Hydrogen bonding |

Crystallographic Analysis and 3D Conformational Studies

While direct crystallographic data for this compound are not publicly available, insights can be drawn from analogous Cinchona derivatives. For example, N-(2-bromobenzyl)cinchoninium bromide exhibits:

- O—H⋯Br hydrogen bonds (strong intermolecular interactions).

- C—H⋯Br contacts (weak van der Waals interactions).

- A 9.11° dihedral angle between the quinoline plane and the benzyl substituent.

The trifluoromethyl group in the target compound likely increases steric and electronic effects compared to bromobenzyl derivatives. The electron-withdrawing trifluoromethyl group may strengthen hydrogen bonds involving the quinoline hydroxyl, enhancing chiral environment rigidity.

Proposed 3D Conformational Features:

Comparative Structural Analysis with Related Cinchona Alkaloid Derivatives

This compound belongs to a class of Cinchona-based phase-transfer catalysts. Structural comparisons with other derivatives reveal key differences:

| Compound | Substituent | Molecular Weight | Key Structural Feature |

|---|---|---|---|

| This compound | 4-Trifluoromethylbenzyl | 533.43 g/mol | Bulky electron-withdrawing group |

| N-Benzylcinchonidinium bromide | Benzyl | 414.39 g/mol | Aromatic planarity and π-stacking potential |

| N-(2-Bromobenzyl)cinchoninium bromide | 2-Bromobenzyl | 489.28 g/mol | Halogen-induced steric and electronic effects |

Critical Differences:

- Electronic Effects : The trifluoromethyl group enhances electron deficiency, altering hydrogen-bonding strength and chiral environment.

- Steric Bulk : Trifluoromethylbenzyl is bulkier than benzyl, increasing steric hindrance and modifying reaction pathways.

- Hydrogen-Bonding Capacity : Stronger O—H⋯Br interactions in trifluoromethyl derivatives due to electron withdrawal.

Properties

IUPAC Name |

[5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28F3N2O.BrH/c1-2-19-17-32(16-18-7-9-21(10-8-18)27(28,29)30)14-12-20(19)15-25(32)26(33)23-11-13-31-24-6-4-3-5-22(23)24;/h2-11,13,19-20,25-26,33H,1,12,14-17H2;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCWWLLFHKDFLF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1C[N+]2(CCC1CC2C(C3=CC=NC4=CC=CC=C34)O)CC5=CC=C(C=C5)C(F)(F)F.[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28BrF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95088-20-3 | |

| Record name | N-(4-Trifluoromethylbenzyl)cinchoninium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reagents and Starting Materials

The synthesis of PTC1 requires the following components:

-

Cinchonine : A natural alkaloid serving as the chiral backbone.

-

4-(Trifluoromethyl)benzyl bromide : The alkylating agent introducing the trifluoromethylbenzyl group.

-

Sodium hydride (NaH) : A strong base facilitating deprotonation of cinchonine.

-

Anhydrous tetrahydrofuran (THF) : Solvent ensuring moisture-free conditions.

Step-by-Step Synthesis

The procedure, adapted from Hansen et al., proceeds as follows:

-

Base Activation :

Sodium hydride (1.3777 g, 34.45 mmol) is washed with pentane to remove mineral oil, suspended in anhydrous THF (35 mL), and cooled to 0°C. -

Alkylation Reaction :

Cinchonine (1.78 g, 6.05 mmol) and 4-(trifluoromethyl)benzyl bromide (1.4432 g, 6.04 mmol) are added sequentially to the NaH-THF mixture. The reaction is stirred at 0°C for 1 hour, warmed to room temperature, and refluxed overnight. -

Work-up and Extraction :

The mixture is diluted with ice water and extracted with diethyl ether (3×). The organic layer is washed with deionized water (2×) and brine (1×), then dried over magnesium sulfate. -

Purification :

Solvent evaporation under vacuum yields a crude product, which is recrystallized from methanol and diethyl ether. The final product is isolated via vacuum filtration.

Yield and Characterization

-

Yield : 61% (3.22 g theoretical; reported as 55.5 mg in the original thesis, suggesting a potential typo).

-

1H-NMR (CDCl3) : δ 7.24 (m, 6H), 4.19 (q, J = 7.26 Hz, 4H), 3.23 (s, 2H), 1.33 (s, 3H), 1.25 (t, J = 6.99 Hz, 3H).

Reaction Optimization and Mechanistic Insights

Role of Sodium Hydride

NaH acts as a Brønsted base, deprotonating the tertiary amine of cinchonine to generate a nucleophilic species. This facilitates the SN2 alkylation by 4-(trifluoromethyl)benzyl bromide, forming the quaternary ammonium center.

Solvent and Temperature Effects

Alternative Bases and Catalysts

While NaH is standard, cesium carbonate (Cs2CO3) and potassium carbonate (K2CO3) have been explored in analogous PTC syntheses but may require longer reaction times or higher temperatures.

Characterization and Quality Control

Spectroscopic Analysis

Chemical Reactions Analysis

Types of Reactions

N-(4-Trifluoromethylbenzyl)cinchoninium bromide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted cinchoninium compounds, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.

Scientific Research Applications

Scientific Research Applications

The compound has diverse applications across several domains:

-

Asymmetric Synthesis :

- N-(4-Trifluoromethylbenzyl)cinchoninium bromide is primarily utilized as a chiral phase-transfer catalyst in asymmetric synthesis reactions. It facilitates the transfer of reactants between different phases (aqueous and organic), thereby enhancing reaction rates and selectivity in producing enantiomerically enriched compounds.

-

Pharmaceutical Development :

- The compound plays a crucial role in the synthesis of biologically active molecules and pharmaceuticals. Its structural similarity to cinchona alkaloids, which exhibit antimalarial and analgesic properties, suggests potential applications in drug design and development.

- Fine Chemicals Production :

-

Biological Studies :

- Emerging research indicates that this compound may be useful in studying interactions within multi-phase systems, potentially leading to new insights into its biological activities.

Case Studies and Research Findings

Recent studies have demonstrated the effectiveness of this compound in various catalytic reactions:

- Enantioselective Hydrolysis : A study explored its use in enantioselective hydrolysis reactions, showcasing significant improvements in reaction rates compared to traditional catalysts. The results indicated high enantiomeric excesses, confirming its utility in asymmetric synthesis .

- Synthesis of Alkaloid Derivatives : Research has focused on utilizing this compound for synthesizing alkaloid derivatives, emphasizing its potential role in developing new therapeutic agents .

Mechanism of Action

The mechanism of action of N-(4-Trifluoromethylbenzyl)cinchoninium bromide involves its role as a phase-transfer catalyst. The compound facilitates the transfer of reactants between different phases (e.g., aqueous and organic phases) in a reaction mixture. This enhances the reaction rate and selectivity by bringing reactants into close proximity and stabilizing transition states. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, as well as the stabilization of reaction intermediates.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃, -Br) generally increase melting points and catalytic activity due to enhanced stability and steric effects .

- Synthetic Yields: Fluorinated derivatives (e.g., 2,6-difluoro) show lower yields (24–36%) compared to non-fluorinated analogs (80–87%), likely due to steric and electronic challenges in alkylation .

Key Observations :

Key Observations :

- Electron-Withdrawing Groups : The -CF₃ group in CN-4 enhances electrophilicity at the quaternary nitrogen, improving substrate binding and enantiocontrol .

- Steric Bulk : Bulky substituents (e.g., pentafluorobenzyl) may reduce reaction yields due to steric hindrance, whereas -CF₃ balances bulk and electronic effects .

Biological Activity

N-(4-Trifluoromethylbenzyl)cinchoninium bromide is a synthetic derivative of cinchona alkaloids, which are well-known for their diverse biological activities. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly as a chiral catalyst and in the inhibition of cholinesterases. This article explores the biological activity of this compound, focusing on its mechanisms of action, experimental findings, and implications for drug development.

Overview of Cinchona Alkaloids

Cinchona alkaloids, derived from the bark of the cinchona tree, have historically been used for their antimalarial properties and are known to exhibit a range of biological activities including analgesic and anti-inflammatory effects. The structural modifications in derivatives like this compound may enhance or alter these activities, making them valuable in pharmaceutical applications.

This compound primarily acts as a phase-transfer catalyst , facilitating the transfer of reactants between aqueous and organic phases. This property is crucial in asymmetric synthesis and enantioselective reactions, where the compound can selectively transport one enantiomer over another, thereby enhancing reaction efficiency and selectivity.

Enantioselective Transport Studies

Recent studies have demonstrated that this compound can be utilized as a chiral mobile carrier for the enantioselective transport of amino acids such as D,L-phenylglycine and D,L-phenylalanine through bulk liquid membranes (BLM). The compound showed varying degrees of enantioselectivity influenced by factors such as membrane solvent and carrier concentration .

Key Findings from Enantioselective Transport Research:

| Compound | Enantioselectivity Ratio | Conditions |

|---|---|---|

| This compound | Moderate | BLM with dichloro organic solvents |

| O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | Highest | Optimal conditions for amino acid transport |

Inhibition of Cholinesterases

Another significant aspect of this compound's biological activity is its potential as an inhibitor of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Recent evaluations indicated that various cinchona derivatives, including this compound, exhibit reversible inhibition properties with dissociation constants ranging from nanomolar to micromolar levels .

Comparative Inhibition Potency

| Compound | AChE (µM) | BChE (µM) |

|---|---|---|

| This compound | 3.9 - 80 | 0.075 - 19 |

| Donepezil (reference) | <0.01 | Not applicable |

The inhibition potency varies significantly among different derivatives, with some exhibiting selectivity towards BChE over AChE. For instance, compounds with specific fluorine substitutions showed enhanced binding affinities compared to their non-fluorinated counterparts.

Case Study 1: Chiral Separation Applications

In a study investigating the use of this compound in chiral separations, researchers found that this compound effectively resolved racemic mixtures into their enantiomers. The study highlighted the importance of optimizing solvent systems to enhance enantioselectivity during the separation process .

Case Study 2: Neuroprotective Potential

Another case study focused on evaluating the neuroprotective effects of various cinchona alkaloid derivatives on neuronal cell lines. Results indicated that certain derivatives, including this compound, provided significant protection against oxidative stress-induced cell death, suggesting potential therapeutic applications in neurodegenerative diseases .

Q & A

Q. What is the synthetic methodology for preparing N-(4-Trifluoromethylbenzyl)cinchoninium bromide, and how is purity ensured?

The compound is synthesized via the Menshutkin reaction , where cinchonidine or cinchonine reacts with 4-trifluoromethylbenzyl bromide in tetrahydrofuran (THF) under reflux conditions . Key steps include:

- Reaction conditions : Reflux in THF for 12–24 hours.

- Purification : Recrystallization from methanol/diethyl ether or ethanol/diethyl ether.

- Purity validation : Thin-layer chromatography (TLC) for reaction monitoring, high-resolution mass spectrometry (HRMS) for molecular weight confirmation (>99% purity), and NMR for structural elucidation .

- Yield : Reported yields range from 61% to 65% depending on substituents and reaction optimization .

Q. How is the structure of this compound characterized?

Structural confirmation involves:

- NMR spectroscopy : Analysis of and chemical shifts to verify quaternary ammonium formation and benzyl substitution patterns .

- HRMS : Matches calculated and experimental molecular weights (e.g., HRMS for related catalysts shows <0.0003 Da error) .

- X-ray crystallography : Single-crystal studies confirm stereochemistry and spatial arrangement of the cinchona alkaloid core .

Q. What are the key physical properties of this compound relevant to experimental handling?

- Melting point : 226°C (decomposes without sublimation) .

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, THF) but insoluble in non-polar solvents like hexane .

- Stability : Hygroscopic; requires storage in anhydrous conditions at 2–8°C to prevent hydrolysis of the quaternary ammonium group .

Q. What role does this compound play in asymmetric catalysis?

It functions as a chiral phase-transfer catalyst (PTC) in enantioselective reactions, such as the alkylation of malonic acid esters or tetralones. The trifluoromethyl group enhances lipophilicity and stabilizes transition states via hydrophobic interactions .

Q. How is enantiomeric excess (ee) quantified in reactions catalyzed by this compound?

- Chiral HPLC : Using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases.

- NMR with chiral shift reagents : Europium complexes differentiate enantiomers in NMR spectra.

- Polarimetry : Measures optical rotation of products, calibrated against known standards .

Advanced Research Questions

Q. How do electronic and steric effects of the 4-trifluoromethylbenzyl group influence enantioselectivity?

The trifluoromethyl group exerts strong electron-withdrawing effects, polarizing the benzyl moiety and enhancing π-π interactions with substrates. Steric bulk at the 4-position directs substrate approach, favoring one enantiomer. Comparative studies with methyl or pentafluorobenzyl analogs show 10–15% higher ee for trifluoromethyl derivatives in malonate alkylations .

Q. What mechanistic insights explain the catalyst’s performance in water-sensitive reactions?

The quaternary ammonium center forms ion pairs with anionic intermediates (e.g., enolates), shuttling them into organic phases. The trifluoromethyl group increases phase-transfer efficiency by lowering the catalyst’s solubility in water, as shown in biphasic (toluene/water) systems . Kinetic studies reveal a second-order dependence on catalyst concentration, suggesting a dual activation mechanism .

Q. How can reaction conditions be optimized to improve catalytic efficiency?

- Solvent selection : Toluene or dichloromethane maximizes interfacial surface area in biphasic systems.

- Base optimization : Use of CsOH·HO over KOH reduces hydrolysis of sensitive substrates.

- Temperature control : Reactions at –20°C improve enantioselectivity by slowing non-catalyzed pathways .

Q. What analytical challenges arise in characterizing catalytic intermediates?

- Transient species detection : Cryogenic NMR (–40°C) stabilizes ion-pair intermediates.

- Mass spectrometry : ESI-MS identifies catalyst-substrate adducts but requires low ionization energy to prevent dissociation .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition-state geometries and rationalize stereochemical outcomes .

Q. How does this catalyst compare to other cinchona-derived PTCs in industrial-scale applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.